N-(3-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a pyridin-2-yl substituent at position 5 of the triazole ring, a methyl group at position 4, and a 3-methylphenyl group attached to the acetamide moiety.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-6-5-7-13(10-12)19-15(23)11-24-17-21-20-16(22(17)2)14-8-3-4-9-18-14/h3-10H,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQJDYNOBDDYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Attachment of the Sulfanylacetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and reduced derivatives.
Substitution: Halogenated compounds, substituted triazoles, and other derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole possess potent antifungal and antibacterial activities. The presence of the pyridine and triazole moieties enhances its interaction with biological targets, making it effective against various pathogens. For example, studies have shown that similar triazole compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus species .
Anticancer Properties
N-(3-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its potential anticancer effects. Compounds with triazole structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Specific studies have highlighted its efficacy against breast cancer and leukemia cell lines .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research indicates that triazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease. The mechanism often involves the inhibition of pro-inflammatory cytokines .
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound can be utilized as a fungicide in agriculture. Its effectiveness against plant pathogens can help in managing crop diseases, thereby improving yield and quality .
Pesticidal Activity
The compound's structure suggests potential insecticidal properties as well. Triazole-based compounds are often explored for their ability to disrupt insect physiological processes, making them candidates for novel pesticide formulations .
Biochemical Research
Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, triazole derivatives are known inhibitors of cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of steroid hormones . This property is valuable in drug design and development.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated significant inhibition of Candida albicans growth at low concentrations. |
| Study 2 | Anticancer | Induced apoptosis in leukemia cell lines with IC50 values comparable to established chemotherapeutics. |
| Study 3 | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in animal models of inflammation. |
| Study 4 | Agricultural | Effective against Fusarium species in controlled field trials. |
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s triazole and pyridine moieties allow it to bind to various enzymes and receptors, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several triazole-acetamide derivatives, differing in substituents on the triazole ring, pyridine orientation, and N-aryl groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations
Structural Variations and Bioactivity :
- Pyridine Position : The 2-pyridinyl group in the target compound and OLC-15 contrasts with the 3- or 4-pyridinyl groups in VUAA-1 and OLC-12. This orientation affects receptor binding; 2-pyridinyl derivatives (e.g., OLC-15) often act as antagonists, while 3-/4-pyridinyl analogs are agonists .
- N-Aryl Substituents : Bulkier groups (e.g., 4-butylphenyl in OLC-15) correlate with antagonist activity, whereas smaller substituents (e.g., 4-ethylphenyl in VUAA-1) favor agonist effects . The target’s 3-methylphenyl group may balance steric effects and receptor affinity.
- Triazole Substituents : Methyl (target) vs. ethyl (VUAA-1, OLC-12) groups influence lipophilicity and metabolic stability. Allyl-substituted triazoles (e.g., 6c) improve synthetic yields but reduce thermal stability .
Synthetic Efficiency :
- Compounds with allyl-triazole groups (e.g., 6c) achieve higher yields (83%) compared to ethyl/methyl derivatives (50–75%) . The target compound’s synthesis likely follows similar alkylation or cyclization routes but may require optimized conditions for purity.
Biological Performance :
- Antimicrobial Activity : Derivatives like KA9 (MIC 25 µg/mL against E. coli) highlight the role of electron-withdrawing groups on the N-aryl ring . The target’s 3-methylphenyl group, being electron-donating, may reduce antimicrobial potency but improve solubility.
- Anti-Exudative Activity : Pyrolin-modified triazole-acetamides () show dose-dependent anti-inflammatory effects (10 mg/kg), comparable to diclofenac sodium . The target’s methyl and pyridinyl groups may enhance such activity due to improved bioavailability.
Biological Activity
N-(3-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The compound can be described by the following molecular formula: C₁₈H₁₈N₄OS. Its structure includes a triazole ring, which is known for its biological activity. The presence of the pyridine and sulfanyl groups enhances its pharmacological profile.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
1. Anti-inflammatory Activity
Research indicates that derivatives of triazoles exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance:
- Inhibition of COX Enzymes : A study demonstrated that related compounds showed IC₅₀ values ranging from 1.33 to 42.1 μM against COX-1 and COX-2 enzymes, suggesting potential for anti-inflammatory applications .
2. Anticancer Activity
Triazole derivatives have been noted for their anticancer properties:
- Cytotoxic Effects : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). For example, certain derivatives exhibited IC₅₀ values as low as 6.2 μM against HCT116 cells .
3. Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Bactericidal Effects : Studies have indicated that triazole-containing compounds possess antibacterial properties against a range of pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .
Research Findings and Case Studies
Several studies have investigated the biological activities of triazole derivatives:
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Substituent Effects : The presence of electron-donating groups such as methyl on the phenyl ring enhances anti-inflammatory activity by improving binding affinity to COX enzymes.
Q & A
Q. What are the key synthetic strategies for synthesizing N-(3-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis involves multi-step reactions, typically starting with the formation of the triazole core. A common approach includes:
- Step 1: Condensation of substituted hydrazides and thiourea derivatives to form the 1,2,4-triazole ring.
- Step 2: Alkylation of the triazole-thiol intermediate with α-chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol).
- Step 3: Final purification via recrystallization (ethanol or dichloromethane) and chromatographic techniques (HPLC) . Critical parameters include temperature control (reflux at 150°C for 5 hours), solvent selection (pyridine, DMF), and catalysts (zeolites) to optimize yield (~60–75%) and purity (>95%) .
Q. How is the structural integrity and purity of the compound confirmed?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Methyl groups on the phenyl ring (δ 2.3–2.5 ppm) and pyridinyl protons (δ 7.0–8.5 ppm) are diagnostic.
- ¹³C NMR: Carbonyl groups (δ 165–170 ppm) and triazole carbons (δ 140–150 ppm) confirm connectivity .
- High-Performance Liquid Chromatography (HPLC): Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (~380–400 g/mol) .
Advanced Research Questions
Q. What methodologies are employed to optimize the synthetic yield of the compound?
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies involve:
- Substituent Variation: Modifying the pyridinyl group (e.g., pyrazinyl in or furanyl in ) to assess bioactivity changes.
- Biological Assays: Testing against cancer cell lines (e.g., MCF-7, HeLa) or microbial strains (e.g., S. aureus) to correlate substituents with IC₅₀ values .
- Computational Modeling: Quantitative SAR (QSAR) models predict logP, polar surface area, and H-bonding capacity to rationalize activity trends .
Q. What computational approaches are used to predict interactions with biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite evaluates binding affinity to enzymes (e.g., EGFR kinase) or receptors. The triazole sulfur and pyridinyl nitrogen are critical for hydrogen bonding .
- Molecular Dynamics (MD): Simulations (50–100 ns) assess stability of ligand-target complexes in physiological conditions (e.g., solvation, pH 7.4) .
- ADMET Prediction: SwissADME or pkCSM forecasts pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .
Q. How to address discrepancies in biological activity data across studies?
Discrepancies arise from:
- Assay Variability: Standardize protocols (e.g., MTT assay incubation time, cell passage number) .
- Compound Purity: Validate purity via HPLC and elemental analysis to exclude impurities as confounding factors .
- Biological Models: Use isogenic cell lines or genetically defined microbial strains to reduce variability .
Methodological Considerations
- Contradiction Analysis: Cross-validate NMR and MS data with X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities .
- Data Reproducibility: Publish detailed synthetic protocols (e.g., reaction stoichiometry, purification steps) in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
